molecular formula C19H17F2N3O B2468328 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 887884-44-8

2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No.: B2468328
CAS No.: 887884-44-8
M. Wt: 341.362
InChI Key: QQCJVQLBTIXMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a benzodiazole ring, and a difluorobenzoyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the piperidine and benzodiazole precursors. One common method involves the acylation of piperidine with 3,4-difluorobenzoyl chloride under basic conditions to form the intermediate 1-(3,4-difluorobenzoyl)piperidine. This intermediate is then reacted with 1H-1,3-benzodiazole under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group and the benzodiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to the presence of both the benzodiazole and difluorobenzoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O/c20-14-6-5-13(11-15(14)21)19(25)24-9-7-12(8-10-24)18-22-16-3-1-2-4-17(16)23-18/h1-6,11-12H,7-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCJVQLBTIXMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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